5-Bromo-2-fluorobenzaldehyde is an organic compound with the chemical formula C7H4BrFO. It is a white crystalline solid with a melting point of 48-50°C. The synthesis of 5-Bromo-2-fluorobenzaldehyde has been reported in several scientific publications, with various methods employed. Common approaches involve the bromination and subsequent fluorination of appropriate starting materials like toluene or benzaldehyde derivatives. [, ]
Research suggests that 5-Bromo-2-fluorobenzaldehyde may possess valuable properties for various scientific applications, although its use is not yet widespread. Here are some potential areas of exploration:
The key feature of 5-bromo-2-fluorobenzaldehyde's structure is the aromatic ring with bromine and fluorine substituents. The presence of the electron-withdrawing bromine atom deactivates the ring towards electrophilic aromatic substitution (EAS) reactions, particularly at the ortho and para positions relative to the bromine []. The fluorine atom, on the other hand, is a weaker electron-withdrawing group compared to bromine. However, it can still influence reaction rates and product distributions in some cases.
The specific reaction conditions and choice of reagents would depend on various factors like cost, efficiency, and selectivity.
Irritant